molecular formula C18H18N6O4 B2400267 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1902980-14-6

2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2400267
CAS No.: 1902980-14-6
M. Wt: 382.38
InChI Key: CNASUWLNQXAHNJ-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H18N6O4 and its molecular weight is 382.38. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a pyrimidine ring with a cyclopropyl substituent and an oxadiazole moiety , contributing to its diverse interactions with biological targets. The presence of nitrogen and oxygen atoms enhances its potential for enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may modulate pathways related to:

  • Cell signaling : Influencing pathways that regulate cellular responses.
  • Metabolic processes : Potentially affecting metabolic enzymes.

Biological Activity Overview

Research indicates that the compound exhibits significant biological activities, particularly as an inhibitor of certain enzymes. The following table summarizes its biological activities based on existing studies:

Biological Activity Description
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways.
Anticancer PropertiesShows potential in inhibiting cancer cell proliferation.
Antiviral EffectsMay exhibit activity against viral infections through modulation of viral replication processes.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the activity of this specific molecule:

  • Anticonvulsant Activity : Related compounds have shown anticonvulsant properties mediated by benzodiazepine receptors, suggesting potential neurological applications .
  • Cancer Research : Similar pyrimidine derivatives have been identified as inhibitors of SENP1, a target in prostate cancer therapy. This highlights the potential for developing anti-cancer agents from this class of compounds .
  • Virtual Screening Studies : Computational methods have been employed to identify lead compounds with significant inhibitory activities against various biological targets, which may include our compound of interest .

Future Directions

Given the promising biological activities observed in related compounds, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure influence biological activity.
  • In Vivo Studies : Evaluating the efficacy and safety profiles through animal models.
  • Mechanistic Studies : Elucidating the precise biochemical pathways affected by the compound.

Properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-cyclopropyl-6-oxopyrimidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O4/c25-15(8-24-9-20-12(6-17(24)26)10-1-2-10)19-7-16-21-18(23-28-16)13-5-14(27-22-13)11-3-4-11/h5-6,9-11H,1-4,7-8H2,(H,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNASUWLNQXAHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC(=O)NCC3=NC(=NO3)C4=NOC(=C4)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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